molecular formula C8H17NO2 B11735815 (3R,4S)-4-(tert-butylamino)oxolan-3-ol

(3R,4S)-4-(tert-butylamino)oxolan-3-ol

Cat. No.: B11735815
M. Wt: 159.23 g/mol
InChI Key: ZOJINERDSOVKHL-BQBZGAKWSA-N
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Description

(3R,4S)-4-(tert-butylamino)oxolan-3-ol is a chiral compound with a specific three-dimensional arrangement of atoms. This compound is characterized by the presence of a tert-butylamino group attached to an oxolane ring, which is a five-membered ring containing one oxygen atom. The stereochemistry of the compound is defined by the (3R,4S) configuration, indicating the spatial arrangement of the substituents around the chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-4-(tert-butylamino)oxolan-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as oxirane and tert-butylamine.

    Ring Opening: The oxirane undergoes a ring-opening reaction with tert-butylamine under basic conditions to form the intermediate compound.

    Cyclization: The intermediate compound undergoes cyclization to form the oxolane ring, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.

    Purification: Employing purification techniques such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-4-(tert-butylamino)oxolan-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the oxolane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as halides or alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, amine derivatives, and substituted oxolane compounds.

Scientific Research Applications

(3R,4S)-4-(tert-butylamino)oxolan-3-ol has several scientific research applications, including:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (3R,4S)-4-(tert-butylamino)oxolan-3-ol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The molecular targets and pathways involved can vary based on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3R,4S)-4-(tert-butylamino)oxolan-2-ol: A similar compound with a different position of the hydroxyl group.

    (3R,4S)-4-(tert-butylamino)tetrahydrofuran-3-ol: A compound with a similar structure but a different ring system.

    (3R,4S)-4-(tert-butylamino)oxane-3-ol: A compound with a six-membered ring instead of a five-membered oxolane ring.

Uniqueness

(3R,4S)-4-(tert-butylamino)oxolan-3-ol is unique due to its specific stereochemistry and the presence of the tert-butylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

(3R,4S)-4-(tert-butylamino)oxolan-3-ol

InChI

InChI=1S/C8H17NO2/c1-8(2,3)9-6-4-11-5-7(6)10/h6-7,9-10H,4-5H2,1-3H3/t6-,7-/m0/s1

InChI Key

ZOJINERDSOVKHL-BQBZGAKWSA-N

Isomeric SMILES

CC(C)(C)N[C@H]1COC[C@@H]1O

Canonical SMILES

CC(C)(C)NC1COCC1O

Origin of Product

United States

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